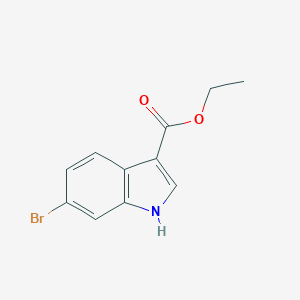

ethyl 6-bromo-1H-indole-3-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTDSENHTMLWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Ethyl 6-Bromo-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with noted anti-tumor activity.[1] The information is compiled from spectroscopic analysis and chemical synthesis, offering a foundational dataset for its application in research and development.

Physicochemical Data Summary

The structural and physical properties of this compound (CAS No. 103858-55-5) are summarized below.[2][3] This data is crucial for its identification, handling, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | Acros Pharmatech[3] |

| Molecular Weight | 268.11 g/mol | Sigma-Aldrich[2] |

| Canonical SMILES | CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | Acros Pharmatech[3] |

| InChI Key | GBTDSENHTMLWAI-UHFFFAOYSA-N | Acros Pharmatech[3] |

| Appearance | Solid (Color and form not specified in literature) | Inferred |

| Melting Point | Not available in cited literature | |

| Solubility | While quantitative data is unavailable, indole (B1671886) esters are typically soluble in common organic solvents such as DMSO, ethyl acetate (B1210297), and acetone. The related precursor, 6-bromo-1H-indole-3-carbaldehyde, is highly soluble in DMSO. | Inferred |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] For solutions, storage at -80°C (6 months) or -20°C (1 month) under nitrogen is recommended for related compounds. |

Spectroscopic and Analytical Data

The following spectral data were obtained from the characterization of the natural product isolated from the marine sponge Pleroma menoui.[4]

| Technique | Data |

| ¹H NMR | (300 MHz, CDCl₃) δ: 8.12 (1H, br s, NH), 8.08 (1H, d, J=8.4 Hz, H-C(4)), 7.82 (1H, d, J=1.8 Hz, H-C(7)), 7.78 (1H, d, J=3.0 Hz, H-C(2)), 7.37 (1H, dd, J=8.4, 1.8 Hz, H-C(5)), 4.39 (2H, q, J=7.2 Hz, H-C(2')), 1.38 (3H, t, J=7.2 Hz, H-C(3')) |

| ¹³C NMR | (75.4 MHz, CDCl₃) δ: 164.90 (s, C=O), 136.44 (s, C(7a)), 130.01 (d, C(2)), 125.58 (s, C(3a)), 124.94 (d, C(5)), 122.83 (d, C(4)), 115.58 (s, C(6)), 114.83 (d, C(7)), 109.41 (s, C(3)), 60.00 (t, C(2')), 14.84 (q, C(3')) |

| Mass Spec. (EI) | m/z (%): 269/267 (45, M⁺), 241/239 (27, [M-CO]⁺), 224/222 (100, [M-OCH₂CH₃]⁺) |

| UV Spectroscopy | Utilized to confirm the indole nature of the compound; specific λmax values not reported.[4] |

| IR Spectroscopy | Utilized to confirm the indole nature and presence of functional groups; specific νmax values not reported.[4] |

Experimental Protocols

The methodologies detailed below are based on the procedures used for the isolation and structural confirmation of this compound.[4]

Isolation and Purification

-

Extraction : The lyophilized sponge tissue was extracted with 80% EtOH. The resulting extract was concentrated and partitioned between water and CH₂Cl₂.

-

Chromatography : The organic residue was subjected to flash chromatography on a SiO₂ column using a hexane/ethyl acetate gradient. Fractions containing the target compound were further purified via reverse-phase HPLC (CH₃CN/H₂O, 62:38) to yield the pure substance.[4]

General Analytical Methods

-

Melting Point : Determined using a Kofler hot-stage microscope.[4]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a Varian XL-300 spectrometer (¹H at 300 MHz, ¹³C at 75.4 MHz).[4] Samples are typically dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For indole compounds, it is crucial to use a high-purity solvent to avoid exchange of the N-H proton.[5]

-

Mass Spectrometry : Electron Impact (EI) mass spectra were obtained from a home-built spectrometer based on an ELFS-4-162-8-Extranuclear quadrupole.[4] The presence of a bromine atom is confirmed by the characteristic isotopic pattern of two peaks (M and M+2) of nearly equal intensity.[6]

-

UV Spectroscopy : Spectra were recorded on a Perkin-Elmer Lambda-3 spectrophotometer.[4]

-

IR Spectroscopy : Spectra were obtained using a Perkin-Elmer 337 spectrometer.[4]

Synthetic Confirmation Protocol

The structure of the natural product was confirmed by synthesis from a known precursor.[4]

-

Oxidation : 6-Bromoindole-3-carboxaldehyde (9 mg, 0.04 mmol) was dissolved in 2 ml of a 1:1 acetone-water mixture.

-

Potassium permanganate (B83412) (KMnO₄) (8 mg, 0.05 mmol) was added to the solution.

-

The mixture was stirred at room temperature for 48 hours, with reaction progress monitored by TLC.

-

Esterification : The resulting carboxylic acid was esterified (specific reagents for this step, such as DCC/DMPA/EtOH, were mentioned in the reaction scheme but not detailed in the protocol text) to yield Ethyl 6-bromo-3-indolcarboxylate.[4]

-

Purification : The final product was purified by preparative silica-gel TLC using a 2:3 hexane-EtOAc mobile phase to yield the pure compound, whose physical data matched the isolated natural product.[4]

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the chemical synthesis used to confirm the structure of this compound.[4]

Caption: Confirmatory synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound [acrospharma.co.kr]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Data and Characterization of Ethyl 6-Bromo-1H-indole-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product. The information presented herein is crucial for its identification, characterization, and utilization in research and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.05 | d | 1.8 | H-7 |

| 7.87 | d | 8.4 | H-4 |

| 7.82 | d | 0.6 | H-2 |

| 7.37 | dd | 8.4, 1.8 | H-5 |

| 4.39 | q | 7.2 | -OCH2CH3 |

| 1.38 | t | 7.2 | -OCH2CH3 |

Solvent: (CD3)2CO

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 164.90 | C=O |

| 137.21 | C-7a |

| 130.40 | C-2 |

| 125.54 | C-3a |

| 124.01 | C-5 |

| 122.84 | C-4 |

| 115.59 | C-6 |

| 114.93 | C-7 |

| 108.79 | C-3 |

| 60.00 | -OCH2CH3 |

| 14.84 | -OCH2CH3 |

Solvent: (CD3)2CO

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 269 | [M+H]+ for 81Br |

| 267 | [M+H]+ for 79Br |

| 224 | [M+H - OCH2CH3]+ for 81Br |

| 222 | [M+H - OCH2CH3]+ for 79Br |

Ionization Method: Electron Impact (EI)

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

While specific experimental IR data for this compound was not found in the primary literature, the following are predicted characteristic peaks based on the functional groups present in the molecule.

| Wavenumber (cm-1) | Functional Group | Vibration Mode |

| ~3400 | N-H (indole) | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2980-2850 | C-H (aliphatic) | Stretching |

| ~1700 | C=O (ester) | Stretching |

| ~1600, ~1470 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~1100 | C-N | Stretching |

| ~800-600 | C-Br | Stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectra were recorded on a Varian XL-300 spectrometer operating at 300 MHz for 1H NMR and 75.4 MHz for 13C NMR.

-

Sample Preparation: A sample of this compound was dissolved in deuterated acetone (B3395972) ((CD3)2CO).

-

Data Acquisition:

-

1H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

13C NMR: The spectrum was acquired using a standard proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

-

2.2. Mass Spectrometry (MS)

-

Instrumentation: Mass spectra were obtained on a home-built spectrometer based on an ELFS-4-162-8-Extranuclear quadrupole.

-

Sample Introduction: The sample was introduced into the mass spectrometer, likely via a direct insertion probe or after chromatographic separation.

-

Ionization: Electron Impact (EI) ionization was used to generate molecular ions and fragment ions.

-

Data Analysis: The resulting mass-to-charge ratios (m/z) of the ions were recorded and analyzed to determine the molecular weight and fragmentation pattern of the compound.

2.3. Infrared (IR) Spectroscopy

A specific experimental protocol for the IR analysis of this compound was not detailed in the available literature. However, a general protocol for solid samples using the KBr pellet method is as follows:

-

Sample Preparation:

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Perkin-Elmer 337.

-

Data Acquisition: The infrared spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm-1). The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-bromo-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product.[1] This document presents key quantitative data in a structured format, details the experimental protocols for spectral acquisition, and includes a visualization of the proton coupling network to aid in structural elucidation and characterization.

Quantitative ¹H NMR Data

The ¹H NMR spectral data for this compound, recorded in deuterated acetone (B3395972) ((CD₃)₂O), is summarized in the table below.[2] This data is crucial for the structural verification of the compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.48 | br. s | - | 1H | NH |

| 8.50 | br. s | - | 1H | H-2 |

| 8.23 | d | 8.5 | 1H | H-4 |

| 7.70 | d | 1.8 | 1H | H-7 |

| 7.45 | dd | 8.5, 1.9 | 1H | H-5 |

| 4.39 | q | 7.2 | 2H | -OCH₂CH₃ |

| 1.38 | t | 7.2 | 3H | -OCH₂CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation:

-

Approximately 5-10 mg of purified this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated acetone ((CD₃)₂O) or deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), may be added to the solvent for chemical shift calibration (δ = 0.00 ppm).

2.2. Instrumentation and Data Acquisition:

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer, for instance, a 300 MHz or 400 MHz instrument.[2]

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

A standard one-pulse ¹H NMR experiment is performed at room temperature.

-

Key acquisition parameters include an appropriate spectral width, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.

2.3. Data Processing:

-

The acquired free induction decay (FID) is processed using appropriate NMR software.

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

The chemical shifts (δ) of the signals are referenced to the residual solvent peak or the internal standard (TMS).

-

The integrals of the signals are calculated to determine the relative number of protons corresponding to each resonance.

-

The multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet) and coupling constants (J) are determined from the fine structure of the signals.

Visualization of Proton Coupling Network

The following diagram illustrates the spin-spin coupling relationships between the protons in the aromatic region and the ethyl group of this compound, as deduced from the ¹H NMR data.

Caption: Spin-spin coupling network of this compound.

References

Technical Guide: 13C NMR Data for Ethyl 6-bromo-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with noted anti-tumor activity.[1] This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of this and related indole (B1671886) compounds.

13C NMR Data

The 13C NMR spectral data for this compound has been reported in the literature. The following table summarizes the chemical shifts (δ) in parts per million (ppm) and the assignments for each carbon atom in the structure. The data presented here is based on analysis in acetone-d6 (B32918).

Table 1: 13C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |

| C-2 | 134.16 | d |

| C-3 | 114.41 | s |

| C-3a | 125.58 | s |

| C-4 | 123.92 | d |

| C-5 | 125.94 | d |

| C-6 | 116.96 | s |

| C-7 | 115.83 | d |

| C-7a | 138.44 | s |

| C=O | 194.59 | s |

| -OCH2CH3 | 66.00 | t |

| -OCH2CH3 | Not Reported | q |

Note: The reported chemical shift for the carbonyl carbon (C=O) at 194.59 ppm is higher than typical for an ester and may be closer to that of a ketone or aldehyde. This value is reported as found in the cited literature.[2] The multiplicity is indicated as 's' for singlet, 'd' for doublet, 't' for triplet, and 'q' for quartet.

Experimental Protocol

The following section outlines the methodology for obtaining the 13C NMR data for this compound. This protocol is based on the experimental details provided in the literature for the characterization of this compound, supplemented with general best practices for NMR spectroscopy of organic molecules.[2][3]

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as acetone-d6 ((CD3)2CO).

-

Transfer: Transfer the resulting solution into a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Varian XL-300 spectrometer operating at a 13C frequency of 75.4 MHz.[2]

-

Referencing: Use the solvent peak as an internal reference. For acetone-d6, the central peak of the multiplet is typically referenced to δ 29.84 ppm.

-

Acquisition Parameters:

-

Pulse Program: Employ a standard proton-decoupled 13C NMR pulse sequence.

-

Spectral Width: Set a spectral width appropriate for observing all carbon signals, typically in the range of 0-200 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2 seconds between scans is recommended to ensure proper relaxation of all carbon nuclei.

-

Number of Scans: Accumulate a sufficient number of scans (e.g., 1024-4096) to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Assignment: Assign the observed peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, multiplicities (if a coupled spectrum is acquired), and comparison with data from related structures.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow from the synthesis or isolation of this compound to its structural elucidation using 13C NMR spectroscopy.

Caption: Workflow for the Characterization of this compound.

References

Mass Spectrometry of Ethyl 6-bromo-1H-indole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with demonstrated anti-tumor activity.[1] Indole-3-carboxylate derivatives are recognized as crucial building blocks in the synthesis of numerous pharmaceutical compounds. This document outlines the characteristic fragmentation patterns, experimental protocols for analysis, and potential signaling pathways relevant to its biological activity.

Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that provide structural confirmation. The presence of a bromine atom is readily identified by the isotopic pattern of bromine-containing fragments (approximately 1:1 ratio of M and M+2 isotopes).

| Fragment Description | m/z (Relative Intensity %) | Proposed Formula |

| Molecular Ion [M]+• | 267/269 (45%) | [C11H10BrNO2]+• |

| Loss of CO | 239/241 (27%) | [C10H10BrNO]+• |

| Loss of Ethoxy Radical | 222/224 (100%) | [C9H5BrNO]+• |

Table 1: Key fragment ions and their relative intensities observed in the mass spectrum of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is proposed to follow two main pathways originating from the molecular ion [M]+•. The base peak at m/z 222/224 corresponds to the loss of the ethoxy radical (•OCH2CH3) from the ester functionality, resulting in a stable acylium ion. A secondary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule.

Experimental Protocols

The following is a general protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). This can be adapted for other ionization techniques such as Electron Ionization (EI) with appropriate modifications to the sample introduction method.

3.1. Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol (B129727), acetonitrile (B52724), or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water or acetonitrile and water. The final solvent composition should be compatible with the mobile phase if using liquid chromatography-mass spectrometry (LC-MS).

-

Acidification (Optional): For positive ion mode ESI, a small amount of formic acid (0.1% v/v) can be added to the working solution to promote protonation.

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.

3.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 300 - 400 °C

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

-

Mass Range: m/z 50 - 500

These parameters should be optimized for the specific instrument being used to achieve the best signal-to-noise ratio and fragmentation pattern.

Relevance in Drug Discovery: Potential Signaling Pathway

While the specific molecular mechanism of this compound's anti-tumor activity is not yet fully elucidated, many indole (B1671886) derivatives are known to exert their anticancer effects by modulating key cellular signaling pathways. One of the most critical pathways in cancer biology is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, survival, and angiogenesis.

Indole compounds have been shown to inhibit the PI3K/Akt/mTOR signaling cascade at different levels. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor growth. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a potential target for indole derivatives like this compound.

Further investigation is required to determine the precise molecular targets of this compound and its specific effects on this and other cancer-related signaling pathways. This technical guide provides a foundational understanding of its mass spectrometric characteristics to aid in its identification and further research in drug development.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 6-Bromo-1H-indole-3-carboxylate

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in its evaluation. This technical guide provides an overview of the anticipated solubility profile of ethyl 6-bromo-1H-indole-3-carboxylate, guidance on experimental determination, and factors influencing its solubility.

Physicochemical Properties of Related Bromoindoles

To provide a frame of reference, the following table summarizes available data for structurally related bromo-indole compounds. These values can offer an initial estimation of the properties of this compound, though direct measurement is essential.

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility |

| This compound | C₁₁H₁₀BrNO₂ | Data Not Available | Data Not Available |

| 6-Bromoindole | C₈H₆BrN | 92 - 96 °C | Data Not Available |

| 6-Bromoindole-3-carboxaldehyde | C₉H₆BrNO | 202 - 203 °C | Data Not Available |

| 5-Bromoindole | C₈H₆BrN | 90 - 92 °C | Calculated Water Solubility: 126 mg/L[1][2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3] This protocol provides a reliable approach for obtaining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO, phosphate (B84403) buffer pH 7.4)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visible.

-

Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow and Influencing Factors

To further clarify the experimental process and the key variables affecting solubility, the following diagrams are provided.

References

A Technical Guide to Ethyl 6-bromo-1H-indole-3-carboxylate: A Marine-Derived Natural Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 6-bromo-1H-indole-3-carboxylate, a brominated indole (B1671886) derivative isolated from marine sponges. This document details its natural sources, experimental isolation protocols, comprehensive spectroscopic data, and potential biological activities, with a focus on its relevance to cancer research and drug development.

Natural Source and Isolation

This compound is a naturally occurring compound that has been isolated from marine sponges. Specifically, it has been identified in Iotrochota purpurea and Pleroma menoui.[1] The isolation of this compound from Pleroma menoui, a demosponge collected in the Coral Sea, has been described in detail.

Experimental Protocol: Isolation from Pleroma menoui

The following protocol is based on the methodology described by Pietra et al. in Zeitschrift für Naturforschung C (1989).[2]

1.1.1. Extraction:

-

Freshly collected sponge material is lyophilized (freeze-dried).

-

The dried sponge is then extracted with 80% ethanol (B145695) (EtOH).

-

The resulting extract is partially evaporated to reduce the solvent volume.

-

A liquid-liquid partition is performed between water and dichloromethane (B109758) (CH₂Cl₂). The organic layer, containing the compound of interest, is collected.

-

The organic layer is evaporated to dryness, yielding a dark, sticky residue.

1.1.2. Purification:

-

Flash Chromatography: The crude extract is subjected to flash chromatography on a silica (B1680970) gel (SiO₂) column. A gradient elution with a hexane/ethyl acetate (B1210297) (AcOEt) solvent system is used. Fractions are collected sequentially.

-

High-Performance Liquid Chromatography (HPLC): The fraction containing the target compound is further purified using reverse-phase HPLC. A common mobile phase for this step is a mixture of acetonitrile (B52724) (CH₃CN) and water (H₂O).

The workflow for the isolation and purification of this compound is illustrated in the diagram below.

Physicochemical and Spectroscopic Data

The structure of this compound was confirmed through various spectroscopic methods.

| Property | Data |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Appearance | Crystalline solid |

| UV-Vis (λmax) | Data not available |

| IR (νmax) | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the ¹H and ¹³C NMR spectral data.

| Position | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

| 1-NH | Broad singlet | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 3a | - | - |

| 7a | - | - |

| -COOCH₂CH₃ | Quartet (q) | - |

| -COOCH₂CH₃ | Triplet (t) | - |

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) data has been reported. The fragmentation pattern is characteristic of an ethyl ester of a carboxylic acid.

| m/z | Interpretation |

| 267/269 | [M]⁺• (Molecular ion peak, showing isotopic pattern for Br) |

| 222/224 | [M - OCH₂CH₃]⁺ (Loss of the ethoxy group) |

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit anti-tumor activity.[1] While the specific molecular mechanisms of this compound have not been extensively studied, many brominated indole derivatives isolated from marine sources are known to possess cytotoxic and anti-inflammatory properties.

A key signaling pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of this pathway is a therapeutic strategy for various diseases. While direct evidence for this compound is pending, other indole derivatives have been shown to suppress NF-κB activation. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits.

The diagram below illustrates a potential mechanism of action for a 6-bromoindole (B116670) derivative targeting the NF-κB signaling pathway.

Conclusion

This compound is a marine natural product with documented anti-tumor activity. Its isolation from marine sponges highlights the vast potential of marine biodiversity for the discovery of novel therapeutic agents. The detailed experimental protocol for its isolation provides a foundation for further research and sourcing of this compound. While its precise mechanism of action requires further investigation, its structural similarity to other bioactive indoles suggests that it may target key signaling pathways involved in cancer and inflammation, such as the NF-κB pathway. This technical guide serves as a valuable resource for researchers interested in the chemistry, biology, and therapeutic potential of this and related marine-derived indole alkaloids. Further studies are warranted to fully elucidate its pharmacological profile and potential for drug development.

References

Isolating Ethyl 6-Bromo-1H-indole-3-carboxylate from Marine Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with noted anti-tumor activity, from marine sponges. The document details the known marine sources, provides a comprehensive experimental protocol for its extraction and purification, summarizes key quantitative and spectroscopic data, and discusses its potential, though not yet fully elucidated, mechanism of action.

Marine Sources

This compound has been successfully isolated from at least two species of marine sponges:

-

Iotrochota purpurea : This sponge, collected in Indonesia, has been identified as a source of the target compound, alongside other 6-bromoindole (B116670) alkaloids.

-

Pleroma menoui : Found in the Coral Sea, this demosponge has also yielded this compound.[1]

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound, primarily based on the successful protocol reported for Pleroma menoui.[1] This protocol can be adapted for other marine sponge sources with appropriate modifications.

Extraction

-

Sponge Preparation : Freshly collected sponge material is first lyophilized (freeze-dried) to remove water content, which facilitates efficient extraction with organic solvents.

-

Solvent Extraction : The lyophilized sponge material is then exhaustively extracted with 80% ethanol (B145695) (EtOH) at room temperature. This process is typically repeated multiple times to ensure the complete transfer of secondary metabolites from the sponge tissue to the solvent.

-

Solvent Removal : The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

Initial Partitioning : The crude extract is partitioned between water (H₂O) and dichloromethane (B109758) (CH₂Cl₂). This liquid-liquid extraction step separates compounds based on their polarity, with many nonpolar and moderately polar metabolites, including the target compound, migrating to the organic phase.

-

Organic Phase Concentration : The dichloromethane layer is collected and evaporated to dryness to yield a dark, sticky residue.

Chromatographic Purification

The purification of this compound from the crude residue is achieved through a two-step chromatographic process:

-

Flash Chromatography :

-

Stationary Phase : Silica (B1680970) gel (SiO₂).

-

Mobile Phase : A gradient of hexane (B92381) and ethyl acetate (B1210297) (AcOEt).

-

Procedure : The crude residue is loaded onto a silica gel column and eluted with the hexane/AcOEt gradient. Fractions are collected systematically.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) :

-

Stationary Phase : C18-functionalized silica gel.

-

Mobile Phase : An isocratic mixture of acetonitrile (B52724) (CH₃CN) and water (H₂O), typically in a 62:38 ratio.[1]

-

Procedure : Fractions from the flash chromatography containing the target compound are further purified by RP-HPLC to yield pure this compound.

-

Data Presentation

Quantitative Data

The following table summarizes the reported yield for the isolation of this compound from Pleroma menoui.

| Parameter | Value | Reference |

| Starting Material | 1.18 g of crude CH₂Cl₂ extract | [1] |

| Final Yield | 15 mg of pure compound | [1] |

Spectroscopic Data

The structural elucidation of this compound was confirmed through various spectroscopic methods. The key data are presented below.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 8.18 | d | 1.8 | H-7 | [1] |

| 8.08 | d | 3.0 | H-2 | [1] |

| 7.58 | d | 8.4 | H-4 | [1] |

| 7.27 | dd | 8.4, 1.8 | H-5 | [1] |

| 4.39 | q | 7.2 | -OCH₂CH₃ | [1] |

| 1.38 | t | 7.2 | -OCH₂CH₃ | [1] |

Table 2: ¹³C NMR Spectroscopic Data (75.4 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 164.90 | C=O | [1] |

| 138.44 | C-7a | [1] |

| 134.16 | C-2 | [1] |

| 125.94 | C-5 | [1] |

| 125.58 | C-3a | [1] |

| 123.92 | C-4 | [1] |

| 116.96 | C-6 | [1] |

| 115.83 | C-7 | [1] |

| 114.41 | C-3 | [1] |

| 60.00 | -OCH₂CH₃ | [1] |

| 14.84 | -OCH₂CH₃ | [1] |

Table 3: Mass Spectrometry Data

| Ion | m/z | Reference |

| [M]⁺ | 269/267 | [1] |

| [M - C₂H₄]⁺ | 241/239 | [1] |

| [M - OC₂H₅]⁺ | 224/222 | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from a marine sponge.

Postulated Biological Activity Pathway

While the specific signaling pathways for this compound have not been definitively elucidated, its reported anti-tumor activity and the known mechanisms of similar bromoindole compounds suggest a potential mechanism of action involving the inhibition of tubulin polymerization. This would disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.

Conclusion

This technical guide provides a comprehensive resource for the isolation of this compound from its known marine sponge sources. The detailed experimental protocol and compiled data will be valuable for researchers in natural product chemistry and drug discovery. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

An In-depth Technical Guide to Ethyl 6-bromo-1H-indole-3-carboxylate

This guide provides comprehensive technical information on ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with noted anti-tumor activity.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data on its chemical properties, potential synthetic routes, and analytical procedures.

Chemical and Physical Properties

This compound is a member of the bromoindole class of compounds, which have been isolated from various marine organisms.[2] The following table summarizes its key molecular data.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [3] |

| Molecular Weight | 268.11 g/mol | [3] |

| CAS Number | 103858-55-5 | [3] |

| Canonical SMILES | CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | [3] |

| InChI Key | GBTDSENHTMLWAI-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥97% | [3] |

| Appearance | Solid (form may vary) | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [3] |

Experimental Protocols

While this compound can be isolated from natural sources such as the sponge Iotrochota purpurea[1] and Pleroma menoui[2], synthetic routes are crucial for ensuring a consistent supply for research and development. Below is a detailed, representative protocol for a potential synthesis, based on established indole (B1671886) chemistry.

Protocol: Synthesis of this compound via Fischer Indole Synthesis

This protocol describes a plausible multi-step synthesis starting from 4-bromophenylhydrazine and ethyl pyruvate (B1213749).

Step 1: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (10.0 g, 44.7 mmol) and ethanol (B145695) (100 mL).

-

Addition of Reagents: To this suspension, add sodium acetate (B1210297) (7.3 g, 89.4 mmol) followed by the dropwise addition of ethyl pyruvate (5.7 g, 49.2 mmol) over 15 minutes at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane (B92381)/ethyl acetate eluent.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water (200 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to yield the crude hydrazone.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford the pure hydrazone as a solid.

Step 2: Cyclization to this compound

-

Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the dried hydrazone from Step 1 (10.0 g, 35.1 mmol).

-

Addition of Catalyst: Add a polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol as the cyclizing agent. For this example, we will use a 10% solution of sulfuric acid in absolute ethanol (100 mL).

-

Reaction Conditions: The mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-3 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice (300 g). The resulting mixture is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water and dried. Further purification is achieved by flash column chromatography on silica (B1680970) gel (100-200 mesh) using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound.

Analytical Characterization:

The structure and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[2]

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Visualized Workflow and Pathways

The following diagrams illustrate the synthetic pathway and a general analytical workflow for the characterization of the target compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for product verification and characterization.

References

Stability and Storage of Ethyl 6-Bromo-1H-indole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 6-bromo-1H-indole-3-carboxylate. Understanding the stability profile of this compound is critical for maintaining its integrity during research, development, and manufacturing processes, ensuring the reliability and reproducibility of experimental results. This document outlines potential degradation pathways and provides recommended experimental protocols for stability assessment, based on established principles of chemical stability and regulatory guidelines.

Chemical Profile and Inherent Stability

This compound is a heterocyclic compound featuring an indole (B1671886) core, a bromine substituent at the 6-position, and an ethyl carboxylate group at the 3-position. The indole ring system is susceptible to oxidation and electrophilic attack, while the ethyl ester moiety is prone to hydrolysis. The bromine atom can influence the electron density of the indole ring, potentially affecting its reactivity. Under normal, ambient conditions, the compound is generally stable. However, exposure to heat, light, humidity, and certain chemical environments can lead to degradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier information and the general stability of related indole derivatives:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and hydrolytic reactions. |

| Light | Store in the dark (e.g., in an amber vial or a light-proof container) | The indole nucleus can be susceptible to photodecomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Protects against oxidative degradation of the electron-rich indole ring. |

| Moisture | Store in a dry environment with the container tightly sealed | Prevents hydrolysis of the ethyl ester group. |

For solutions, it is advisable to use freshly prepared solutions. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers, protected from light. The stability of the compound in various solvents should be determined empirically.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that should be considered during its handling and in stability studies.

Caption: Potential Degradation Pathways for this compound.

Hydrolysis

The ethyl ester group is susceptible to hydrolysis, particularly under acidic or alkaline conditions, to yield 6-bromo-1H-indole-3-carboxylic acid and ethanol. The rate of hydrolysis is expected to increase with temperature and at pH values outside the neutral range. Studies on similar indole-3-acetic acid esters have shown that hydrolysis can occur even under mildly alkaline conditions.

Oxidation

The indole ring is electron-rich and can be oxidized, especially in the presence of atmospheric oxygen, oxidizing agents, or peroxides that may be present in solvents. Oxidation can lead to a variety of degradation products, potentially involving the formation of N-oxides, hydroxylation of the indole ring, or cleavage of the pyrrole (B145914) ring.

Photodegradation

Indole derivatives are known to be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways, including the formation of radicals, photo-oxidation, and the formation of dimers or other photolytic adducts. The bromine substituent may also influence the photochemical reactivity of the molecule.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to intentionally degrade the compound to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.

Forced Degradation Workflow

Caption: General workflow for conducting forced degradation studies.

Specific Stress Conditions

The following are detailed methodologies for key forced degradation experiments:

4.3.1. Hydrolytic Stability

-

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot. For the acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

-

A control sample stored at 2-8°C should be analyzed concurrently.

-

4.3.2. Oxidative Stability

-

Objective: To evaluate the susceptibility of the compound to oxidation.

-

Methodology:

-

Prepare a solution of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period (e.g., 2, 6, 24 hours), protected from light.

-

At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

-

A control sample without hydrogen peroxide should be analyzed concurrently.

-

4.3.3. Thermal Stability (Solid State)

-

Objective: To assess the stability of the solid compound at elevated temperatures.

-

Methodology:

-

Place a known amount of solid this compound in a vial.

-

Expose the solid to a high temperature (e.g., 80°C) in a controlled temperature chamber for a defined period (e.g., 1, 3, 7 days).

-

At each time point, dissolve a portion of the solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

-

A control sample stored at the recommended storage condition (2-8°C) should be analyzed concurrently.

-

4.3.4. Photostability

-

Objective: To determine the effect of light exposure on the stability of the compound.

-

Methodology (as per ICH Q1B guidelines):

-

Expose a sample of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed sample to differentiate between thermal and photolytic degradation.

-

After the exposure period, prepare the samples for analysis by dissolving the solid or diluting the solution and analyze by HPLC.

-

Conclusion

This compound is a compound that requires careful handling and storage to maintain its chemical integrity. The primary degradation pathways are likely to be hydrolysis of the ethyl ester and oxidation or photodegradation of the indole ring. For optimal stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere. The implementation of systematic stability studies, including forced degradation under hydrolytic, oxidative, thermal, and photolytic conditions, is crucial for understanding its degradation profile and for the development of robust formulations and analytical methods. The experimental protocols provided in this guide offer a framework for conducting such studies in a scientifically sound and regulatory-compliant manner.

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 6-bromo-1H-indole-3-carboxylate

Abstract

This document provides a detailed protocol for the synthesis of ethyl 6-bromo-1H-indole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the well-established Fischer indole (B1671886) synthesis, a reliable method for the preparation of substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are widely found in natural products and are core structures in many pharmaceutical agents.[4][5][6] The 6-bromo-1H-indole-3-carboxylate scaffold, in particular, serves as a versatile building block for more complex molecules. This compound has been identified as a marine-derived natural product with potential anti-tumor activity.[7][8] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its versatility and the ready availability of starting materials.[1][2] This method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, which proceeds through a phenylhydrazone intermediate that subsequently undergoes a[9][9]-sigmatropic rearrangement to form the indole ring.[1][3]

Reaction Scheme

The synthesis of this compound via the Fischer indole synthesis proceeds in two main steps: the formation of a hydrazone from (4-bromophenyl)hydrazine (B1265515) and ethyl pyruvate (B1213749), followed by an acid-catalyzed cyclization.

Step 1: Hydrazone Formation (4-bromophenyl)hydrazine reacts with ethyl pyruvate to form the corresponding phenylhydrazone.

Step 2: Fischer Indole Synthesis (Cyclization) The formed phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, to yield the final product, this compound.[1][3]

Experimental Protocol

3.1. Materials and Reagents

| Material/Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Notes |

| (4-bromophenyl)hydrazine hydrochloride | C₆H₇BrN₂·HCl | 223.50 | 10.0 g | Sigma-Aldrich | |

| Ethyl pyruvate | C₅H₈O₃ | 116.12 | 5.7 mL | Sigma-Aldrich | |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 200 mL | Fisher Scientific | Anhydrous |

| Acetic Acid | CH₃COOH | 60.05 | 100 mL | VWR | Glacial |

| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | As needed | Sigma-Aldrich | Alternative acid catalyst | |

| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | Fisher Scientific | Saturated aqueous solution |

| Ethyl acetate (B1210297) | C₄H₈O₂ | 88.11 | 500 mL | VWR | For extraction |

| Brine | NaCl(aq) | As needed | Saturated aqueous solution | ||

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | Fisher Scientific | For drying |

| Silica (B1680970) gel | SiO₂ | As needed | VWR | For column chromatography (230-400 mesh) | |

| Hexane (B92381) | C₆H₁₄ | 86.18 | As needed | VWR | For chromatography |

3.2. Synthesis Procedure

Step 1: Formation of Ethyl 2-((4-bromophenyl)hydrazono)propanoate (Hydrazone)

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (10.0 g, 44.7 mmol).

-

Add 150 mL of ethanol to the flask and stir the suspension.

-

Slowly add ethyl pyruvate (5.7 mL, 50.0 mmol) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour. The solid should gradually dissolve as the hydrazone forms.

-

After 1 hour, gently heat the mixture to reflux for an additional 2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature. The hydrazone may precipitate out of the solution upon cooling.

-

The crude hydrazone can be used directly in the next step without isolation.

Step 2: Cyclization to this compound

-

To the flask containing the crude hydrazone from the previous step, add 100 mL of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate of the crude product should form.

-

Stir the suspension for 30 minutes to allow for complete precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake with copious amounts of water until the filtrate is neutral.

3.3. Purification

-

Dissolve the crude product in 200 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 100 mL of water, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude solid.

-

Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

3.4. Characterization

The final product should be characterized by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | (4-bromophenyl)hydrazine hydrochloride |

| Reagent | Ethyl pyruvate |

| Acid Catalyst | Glacial Acetic Acid |

| Reaction Temperature | Reflux (~118 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

(4-bromophenyl)hydrazine hydrochloride is toxic and a potential sensitizer. Avoid inhalation and skin contact.

-

Glacial acetic acid is corrosive. Handle with care.

-

Polyphosphoric acid (if used) is highly corrosive and reacts exothermically with water.

-

Handle all organic solvents with care as they are flammable.

Conclusion

The Fischer indole synthesis provides an effective and straightforward method for the preparation of this compound.[1][3] The protocol described herein is robust and can be adapted for the synthesis of other substituted indole derivatives. Careful purification by column chromatography is essential to obtain the product in high purity. This synthetic route is suitable for producing gram-scale quantities of the target compound for further research and development in medicinal chemistry.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of Ethyl 6-Bromo-1H-indole-3-carboxylate via Friedel-Crafts Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product, utilizing a Friedel-Crafts acylation followed by esterification. This document outlines the reaction mechanism, experimental procedures, and expected outcomes to guide researchers in the successful synthesis of this valuable compound.

Introduction

This compound is a substituted indole (B1671886) that has been isolated from marine organisms and serves as a versatile building block in the synthesis of various biologically active molecules and pharmaceuticals. The Friedel-Crafts reaction is a fundamental and powerful tool in organic synthesis for the C-acylation of aromatic rings. In this protocol, the electron-rich C3 position of the 6-bromo-1H-indole nucleus is acylated using oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The resulting reactive acyl chloride intermediate is then esterified with ethanol (B145695) to yield the desired this compound. This two-step, one-pot approach provides a reliable route to the target molecule.

Reaction Scheme

The overall synthesis proceeds in two main stages:

-

Friedel-Crafts Acylation: 6-bromo-1H-indole reacts with oxalyl chloride and aluminum chloride to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.

-

Esterification: The intermediate acyl chloride is then reacted with ethanol to produce this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (Friedel-Crafts Acylation)

This protocol is adapted from a procedure described in patent CN104292145A.[1]

Materials:

-

6-Bromo-1H-indole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Oxalyl Chloride

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Deionized Water

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser and heating mantle

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 6-bromo-1H-indole (1.0 eq) and anhydrous dichloromethane.

-

Stir the mixture at room temperature until the indole is fully dissolved.

-

Cool the flask in an ice bath to 0 °C.

-

Carefully add anhydrous aluminum chloride (0.75 eq) to the stirred solution.

-

Slowly add oxalyl chloride (1.5 eq) dropwise via the addition funnel over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask to room temperature.

-

Carefully quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Esterification)

Materials:

-

Crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride from Protocol 1

-

Anhydrous Ethanol

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous ethanol (2.0 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation

The following tables summarize the quantitative data and characterization of the synthesized compound.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reactant | Molar Ratio | Reagent/Catalyst | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Friedel-Crafts Acylation | 6-Bromo-1H-indole | 1.0 | Oxalyl Chloride | 1.5 | Dichloromethane | Reflux | 2 | ~95 (crude intermediate) |

| Aluminum Chloride | 0.75 | |||||||

| Esterification | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride | 1.0 | Ethanol | 2.0 | Dichloromethane | 0 to RT | 1-2 | >80 (after purification) |

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | Predicted values: 8.3-8.5 (br s, 1H, NH), 7.9-8.0 (d, 1H), 7.4-7.5 (d, 1H), 7.3-7.4 (dd, 1H), 4.3-4.4 (q, 2H), 1.3-1.4 (t, 3H) |

| ¹³C NMR | Predicted values based on similar structures: 165.0 (C=O), 135.2 (C), 126.0 (C), 125.0 (CH), 122.7 (CH), 115.7 (C-Br), 113.4 (CH), 104.9 (C), 60.5 (CH₂), 14.5 (CH₃) |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Key logical steps in the Friedel-Crafts acylation of 6-bromo-1H-indole.

References

Vilsmeier-Haack Formylation of 6-Bromoindole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction introduces a formyl group (-CHO), a crucial functional group in organic synthesis, onto the aromatic ring. In the context of indole (B1671886) chemistry, the Vilsmeier-Haack reaction is a highly efficient method for the synthesis of indole-3-carboxaldehydes. These compounds are valuable intermediates in the preparation of a wide range of biologically active molecules and pharmaceuticals.[1][2][3]

The reaction proceeds through the formation of a Vilsmeier reagent, which is a substituted chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent then attacks the electron-rich indole nucleus, preferentially at the C-3 position, to form an iminium intermediate. Subsequent hydrolysis of this intermediate yields the desired indole-3-carboxaldehyde.

This document provides detailed application notes and a comprehensive protocol for the Vilsmeier-Haack formylation of 6-bromoindole (B116670), a key starting material in the synthesis of various pharmaceutical agents.

Applications in Research and Drug Development

6-Bromo-1H-indole-3-carbaldehyde, the product of the Vilsmeier-Haack formylation of 6-bromoindole, is a versatile intermediate with significant applications in medicinal chemistry and materials science.[4][5]

-

Pharmaceutical Development: The 6-bromoindole moiety is a common scaffold in a variety of bioactive compounds. The corresponding 3-carboxaldehyde serves as a crucial building block for the synthesis of novel therapeutic agents. Derivatives of 6-bromo-1H-indole-3-carbaldehyde have been investigated for their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents.[6] It is a key intermediate in the development of drugs targeting cancer and neurological disorders.[4]

-

Organic Synthesis: The aldehyde functional group is highly reactive and can be readily transformed into a wide array of other functionalities. This allows for the synthesis of more complex indole derivatives through reactions such as nucleophilic additions, condensations, and reductions.[5][6] The bromine atom on the indole ring also provides a handle for further functionalization via cross-coupling reactions.[5]

-

Biochemical Research: 6-Bromo-1H-indole-3-carbaldehyde and its derivatives are utilized as research reagents to study enzyme interactions and metabolic pathways.[6]

-

Materials Science: This compound has been explored in the development of organic materials, including fluorescent probes for biological imaging.[4]

Vilsmeier-Haack Reaction: General Mechanism

The Vilsmeier-Haack reaction mechanism involves two main stages: the formation of the Vilsmeier reagent and the electrophilic substitution on the indole ring.

Caption: General mechanism of the Vilsmeier-Haack reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of 6-bromoindole to produce 6-bromo-1H-indole-3-carbaldehyde.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromoindole | POCl₃, DMF | DMF | 0 to 85 | 5 | 93 | CN102786460A |

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Bromoindole

This protocol details the procedure for the synthesis of 6-bromo-1H-indole-3-carbaldehyde.

Materials and Reagents

-

6-Bromoindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Crushed ice

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Experimental Workflow

Caption: Workflow for the synthesis of 6-bromo-1H-indole-3-carbaldehyde.

Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

-

Reaction with 6-Bromoindole: In a separate flask, dissolve 6-bromoindole in a minimal amount of anhydrous DMF.

-

Formylation Reaction: Slowly add the solution of 6-bromoindole to the pre-formed Vilsmeier reagent at 0°C with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Heating: After stirring at room temperature, heat the reaction mixture to 85°C and maintain this temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

-

Neutralization: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the acidic mixture until it becomes basic (pH > 8). A yellow solid should precipitate out.

-

Filtration and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water. Dry the collected solid under vacuum to obtain 6-bromo-1H-indole-3-carbaldehyde. The expected yield is approximately 93%.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The Vilsmeier-Haack reaction is exothermic. Proper temperature control is crucial, especially during the addition of POCl₃.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant. Avoid inhalation and skin contact.

References

- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 17826-04-9: 6-Bromoindole-3-carboxaldehyde [cymitquimica.com]

- 6. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]

Application Note and Protocol: Purification of Ethyl 6-Bromo-1H-indole-3-carboxylate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 6-bromo-1H-indole-3-carboxylate is a halogenated indole (B1671886) derivative of interest in medicinal chemistry and drug development due to its presence in marine natural products and its potential as a building block for more complex molecules.[1] Efficient purification of this compound is crucial for obtaining material of high purity for subsequent synthetic steps and biological screening. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a standard and effective method for the separation of moderately polar organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for developing an appropriate purification strategy.

Table 1: Physicochemical Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C₁₁H₁₀BrNO₂ | 268.11 | Aromatic indole, ester functionality. |

| Mthis compound | C₁₀H₈BrNO₂ | 254.08[2] | Structurally similar to the ethyl ester, providing insights into polarity. |

| 6-Bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | 224.06 | The corresponding aldehyde, likely more polar than the ethyl ester. |

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is critical to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (R_f) of approximately 0.2-0.4 for the target compound, which generally leads to good separation on a column.

Materials:

-

Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

-

Crude this compound

-

Developing chambers

-

A selection of solvents: hexane, ethyl acetate (B1210297), dichloromethane (B109758)

-

UV lamp (254 nm)

-

Staining solution (e.g., p-anisaldehyde, vanillin, or potassium permanganate)[3]

Procedure:

-

Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved sample onto the baseline of several TLC plates.

-

Prepare different solvent systems by varying the ratio of a non-polar solvent (hexane) to a more polar solvent (ethyl acetate). Suggested starting points are 10%, 20%, and 30% ethyl acetate in hexane.

-

Develop the TLC plates in the prepared solvent systems.

-

After development, dry the plates and visualize the spots under a UV lamp.[3] If necessary, use a chemical stain for visualization.[3]

-

Calculate the R_f value for the target compound in each solvent system. The system that provides an R_f value in the range of 0.2-0.4 with good separation from impurities should be selected for column chromatography. A solvent system of 2:3 hexane-ethyl acetate has been successfully used for the preparative TLC of this compound.[4] For column chromatography, a lower polarity is often initially required. Based on similar compounds, a starting point of 10-20% ethyl acetate in hexanes is a reasonable choice.[5][6]

Column Chromatography Protocol

This protocol outlines the purification of crude this compound using flash column chromatography.

Materials:

-

Glass chromatography column

-